Cis-Configured Diols Demonstrate Superior α-Glucosidase Inhibition Over Trans Diastereomers
In the first systematic biological evaluation of 3,4-dihydroxypiperidines as α-glucosidase inhibitors, 45 derivatives were prepared from both cis (3R,4S) and trans (3R,4R) scaffolds and assayed against Baker's yeast α-glucosidase [1]. The authors explicitly conclude: “Except for thiophene derivative (12h) all other trans derivatives showed less inhibition compared to cis dihydroxy piperidines.” Among cis-derived compounds, the most potent analogue (8b, a cis-sulfonamide) exhibited an IC50 of 102.96 µM, representing a 3–4 fold improvement over the clinical standard miglitol (IC50 = 360.20 µM) [1]. The isomeric trans counterpart of the same sulfonamide series (12h) gave an IC50 of 151.9 µM, while all other trans analogues were substantially weaker or inactive [1].
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Cis-sulfonamide 8b IC50 = 102.96 µM; cis-amine 5l IC50 = 210.6 µM |
| Comparator Or Baseline | Trans-sulfonamide 12h IC50 = 151.9 µM; miglitol IC50 = 360.20 µM; all other trans derivatives showed less inhibition than cis counterparts |
| Quantified Difference | Cis-derivatives 3–4× more potent than miglitol; cis scaffold universally more active than trans scaffold (with one exception) |
| Conditions | Baker's yeast α-glucosidase assay, n=3, IC50 calculated via GraphPad Prism v6.0 |
Why This Matters
A procurement team selecting a dihydroxypiperidine scaffold for α-glucosidase inhibitor programs should prioritize the cis (3R,4S) isomer because the trans diastereomer consistently yields inferior inhibitory activity, directly impacting hit-to-lead success rates.
- [1] Kasturi, S. P. et al. Synthesis, molecular modeling and evaluation of α-glucosidase inhibition activity of 3,4-dihydroxy piperidines. Eur. J. Med. Chem. 150, 39–52 (2018). DOI: 10.1016/j.ejmech.2018.02.072. View Source
